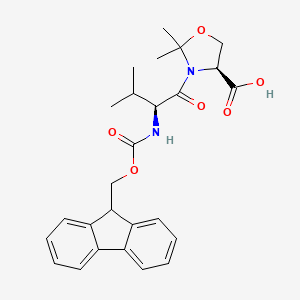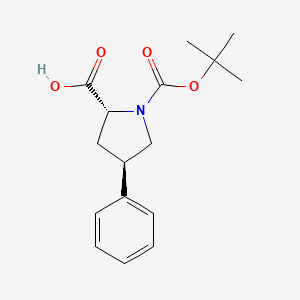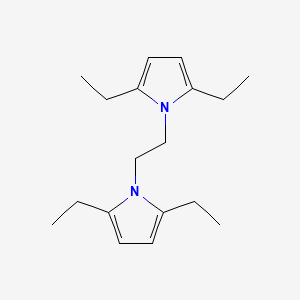
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is a chemical compound . It is also known as 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester .
Molecular Structure Analysis
The molecular formula of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is C13H19N3O2 . The InChI code for this compound is 1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3 .Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 16154-70-4 . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds .
- As for the results or outcomes obtained, this would also depend on the specific synthesis reaction being carried out. In general, the use of this compound as a building block can lead to the synthesis of a wide range of organic compounds .
-
Pharmaceutical Research
- Piperazine derivatives, such as Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, have been used in the synthesis of a series of xanthone derivatives .
- These xanthone derivatives were synthesized and evaluated for anti-Helicobacter pylori (H. pylori) activity . The methods of application involved in vitro tests using the Kirby-Bauer method (agar disc-diffusion method) .
- The results showed that the tested compounds had activity against clarithromycin- and/or metronidazole-resistant H. pylori .
-
Chemical Modulators
- This compound could potentially be used as a modulator of protein activity . The specific methods of application or experimental procedures would depend on the specific protein being targeted and the desired outcome.
- The results or outcomes obtained would also depend on the specific experiment being carried out. In general, the use of this compound as a modulator could potentially affect the activity of a wide range of proteins .
-
Antibacterial Activities
- Some compounds similar to “Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate” have been screened for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
- The methods of application involved in vitro tests at concentrations of 10 μg/disc .
- The results showed that the tested compounds had activity against these bacterial strains .
-
Protein Activity Modulation
- This compound could potentially be used as a modulator of protein activity . The specific methods of application or experimental procedures would depend on the specific protein being targeted and the desired outcome.
- The results or outcomes obtained would also depend on the specific experiment being carried out. In general, the use of this compound as a modulator could potentially affect the activity of a wide range of proteins .
-
Antibacterial Activities
- Some compounds similar to “Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate” have been screened for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
- The methods of application involved in vitro tests at concentrations of 10 μg/disc .
- The results showed that the tested compounds had activity against these bacterial strains .
Propiedades
IUPAC Name |
ethyl 4-(4-aminophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOGSBUAJSYWPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653889 |
Source


|
| Record name | Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate | |
CAS RN |
16154-70-4 |
Source


|
| Record name | 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)






![:[9,9/'-Bi-4H-naphtho[2,3-b]pyran]-4,4/'-dione,2,2/',3,3/'-tetrahydro-5,6,6/',8,8/'-pentahydroxy-2,2](/img/no-structure.png)



